REACTION_SMILES
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[Cl:14][CH:15]([Cl:16])[Cl:17].[O:11]=[Mn:12]=[O:13].[o:1]1[c:2]2[c:3]([cH:4][c:5]1[CH2:6][OH:7])[CH2:8][CH2:9][CH2:10]2>>[o:1]1[c:2]2[c:3]([cH:4][c:5]1[CH:6]=[O:7])[CH2:8][CH2:9][CH2:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1cc2c(o1)CCC2
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Name
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Type
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product
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Smiles
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O=Cc1cc2c(o1)CCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |